6-(4-Isopropylstyryl)-3-pyridazinol
Overview
Description
6-(4-Isopropylstyryl)-3-pyridazinol is an organic compound that belongs to the class of pyridazinones It is characterized by the presence of a pyridazine ring substituted with a styryl group at the 6-position and an isopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylstyryl)-3-pyridazinol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropylbenzaldehyde and 3-pyridazinone.
Condensation Reaction: The 4-isopropylbenzaldehyde undergoes a condensation reaction with 3-pyridazinone in the presence of a base such as potassium hydroxide (KOH) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropylstyryl)-3-pyridazinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The styryl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-(4-Isopropylstyryl)-3-pyridazinol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylstyryl)-3-pyridazinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: By interacting with these targets, the compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-(4-Styryl)-3-pyridazinol: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
4-Isopropyl-3-pyridazinol:
6-(4-Isopropylphenyl)-3-pyridazinol: Has a phenyl group instead of a styryl group, which may alter its reactivity and interactions with biological targets.
Uniqueness
6-(4-Isopropylstyryl)-3-pyridazinol is unique due to the presence of both the isopropyl and styryl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry, materials science, and biological research.
Biological Activity
6-(4-Isopropylstyryl)-3-pyridazinol is an organic compound belonging to the class of pyridazinones, characterized by its unique structural features that include a pyridazine ring substituted with both a styryl group at the 6-position and an isopropyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits distinct physicochemical properties due to the presence of the isopropyl and styryl groups, which influence its lipophilicity, solubility, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Binding : It may bind to receptors that regulate cell proliferation and apoptosis, influencing cellular signaling pathways critical for cancer progression.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages. The compound's mechanism involves the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for inflammation.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, in cell line assays, it has shown efficacy in inducing apoptosis in various cancer cell types. The specific pathways involved include caspase activation and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the potential applications of this compound:
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Case Study on Inflammatory Disease Models :
- In a murine model of arthritis, administration of this compound resulted in a marked reduction in joint swelling and histological signs of inflammation.
- The study reported a decrease in serum levels of inflammatory markers such as TNF-α and IL-6.
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Case Study on Cancer Cell Lines :
- In vitro tests on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as a chemotherapeutic agent.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-(4-Styryl)-3-pyridazinol | Lacks isopropyl group | Moderate anti-inflammatory |
4-Isopropyl-3-pyridazinol | Lacks styryl group | Limited anticancer activity |
6-(4-Isopropylphenyl)-3-pyridazinol | Has phenyl instead of styryl group | Varies based on substitution |
The presence of both the isopropyl and styryl groups in this compound enhances its biological activity compared to its analogs.
Properties
IUPAC Name |
3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)13-6-3-12(4-7-13)5-8-14-9-10-15(18)17-16-14/h3-11H,1-2H3,(H,17,18)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQXWHIKCKUEJN-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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